molecular formula C7H15N3O B8661046 (1-Methyl-piperidin-4-yl)-urea

(1-Methyl-piperidin-4-yl)-urea

Cat. No. B8661046
M. Wt: 157.21 g/mol
InChI Key: XTVYLDJATAIOKY-UHFFFAOYSA-N
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Patent
US07906533B2

Procedure details

(1-methyl-piperidin-4-yl)-urea was prepared from 1-methyl-piperidin-4-ylamine and trimethylsilylisocyanate, in analogy to Example 5.0; 1H-NMR (300 MHz, d6-DMSO) 5.86 (1H, d), 5.32 (2H, s), 3.21-3.38 (1H, m), 2.58-2.67 (2H, m), 2.11 (3H, s), 1.88-1.98 (2H, m), 1.65-1.72 (2H, m), 1.22-1.35 (2H, m).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:7][CH2:6][CH:5]([NH2:8])[CH2:4][CH2:3]1.C[Si]([N:13]=[C:14]=[O:15])(C)C>>[CH3:1][N:2]1[CH2:7][CH2:6][CH:5]([NH:8][C:14]([NH2:13])=[O:15])[CH2:4][CH2:3]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1CCC(CC1)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](C)(C)N=C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CN1CCC(CC1)NC(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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